molecular formula C21H21N3O3 B6121513 4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B6121513
M. Wt: 363.4 g/mol
InChI Key: MJUPIBMOTKUTSH-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 1-phenylquinolin-2(1H)-one followed by the substitution of the nitro group with a 4-methylpiperidine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler compound with a piperidine ring and a methyl group.

    1-Phenylquinolin-2(1H)-one: The parent compound without the nitro and piperidine groups.

    3-Nitroquinoline: A compound with a nitro group on the quinoline ring.

Uniqueness

4-(4-Methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-11-13-22(14-12-15)19-17-9-5-6-10-18(17)23(16-7-3-2-4-8-16)21(25)20(19)24(26)27/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPIBMOTKUTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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